molecular formula C16H16N2O8 B2824384 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate CAS No. 868679-68-9

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2824384
CAS No.: 868679-68-9
M. Wt: 364.31
InChI Key: IKOAQRFPBNPCOL-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a benzoate moiety substituted with three methoxy groups.

Preparation Methods

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of organoboron reagents and palladium catalysts to form the desired product.

Chemical Reactions Analysis

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research and potential therapeutic applications .

Comparison with Similar Compounds

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O8/c1-8-5-10(13(18(21)22)15(19)17-8)26-16(20)9-6-11(23-2)14(25-4)12(7-9)24-3/h5-7H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOAQRFPBNPCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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